molecular formula C13H16N2O2S B14894000 (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol

(5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol

Cat. No.: B14894000
M. Wt: 264.35 g/mol
InChI Key: YHBGYQIFNRCPMT-UHFFFAOYSA-N
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Description

(5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a methanol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment to the Pyridine Ring: The thiazole derivative can be coupled with a pyridine derivative using a suitable linker, such as a methoxy group, through nucleophilic substitution reactions.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The thiazole and pyridine rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole and pyridine rings are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: Such compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Agriculture: Use as pesticides or herbicides due to their biological activity.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and pyridine rings can facilitate binding to the active site of enzymes or receptors, while the methanol group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • **(5-(2-Methylthiazol-4-yl)methoxy)pyridin-2-yl)methanol
  • **(5-(2-Ethylthiazol-4-yl)methoxy)pyridin-2-yl)methanol

Uniqueness

    Structural Variations: The propyl group in (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol may confer different physical and chemical properties compared to its methyl or ethyl analogs.

    Biological Activity: The specific substitution pattern can influence the compound’s interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

[5-[(2-propyl-1,3-thiazol-4-yl)methoxy]pyridin-2-yl]methanol

InChI

InChI=1S/C13H16N2O2S/c1-2-3-13-15-11(9-18-13)8-17-12-5-4-10(7-16)14-6-12/h4-6,9,16H,2-3,7-8H2,1H3

InChI Key

YHBGYQIFNRCPMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CS1)COC2=CN=C(C=C2)CO

Origin of Product

United States

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